![molecular formula C21H24N4O4 B2468897 N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-03-4](/img/structure/B2468897.png)

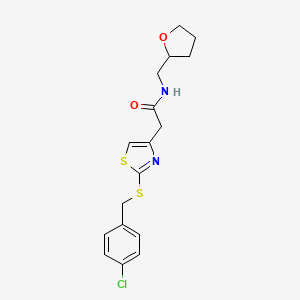

N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with similar structures, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines, have been synthesized and studied for their antimicrobial activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as 1H-NMR spectroscopy. For example, the 1H-NMR spectrum of a similar compound showed various signals corresponding to different types of protons in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure. For example, reactions at the benzylic position are common for benzyl compounds .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research efforts have been dedicated to synthesizing novel heterocyclic compounds due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of new derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures has shown promising anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt]. These synthetic efforts underscore the versatility of heterocyclic chemistry in generating bioactive molecules.

Antitumor Activity and Enzyme Inhibition

Certain synthesized compounds exhibit significant biological activities, including antitumor effects and enzyme inhibition. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have been reported to inhibit mammalian dihydrofolate reductase and possess activity against specific types of cancer, highlighting the therapeutic potential of such molecules (E. Grivsky et al., 1980)[https://consensus.app/papers/synthesis-antitumor-activity-grivsky/dec09cecdee356638a9a0bab71746c7d/?utm_source=chatgpt].

Advanced Material Synthesis

The development of new materials also benefits from the synthesis of complex heterocyclic compounds. For instance, compounds with specific structural features have been explored for their luminescent properties and potential applications in optoelectronic devices (A. Srivastava et al., 2017)[https://consensus.app/papers/pyridyl-substituted-srivastava/bb6c401a1f485439be0d07d641e9e5b7/?utm_source=chatgpt]. Such research indicates the broad utility of heterocyclic compounds beyond pharmaceuticals, extending into materials science.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-1,3-dimethyl-2,4-dioxo-7-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-23-19-16(20(27)24(2)21(23)28)11-17(25(19)13-15-9-6-10-29-15)18(26)22-12-14-7-4-3-5-8-14/h3-5,7-8,11,15H,6,9-10,12-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLUXUUQJAPPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3CCCO3)C(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2468819.png)

![2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2468825.png)

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)